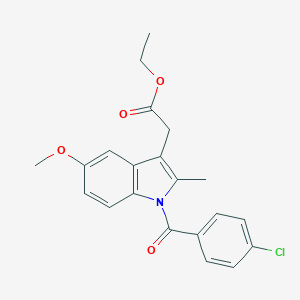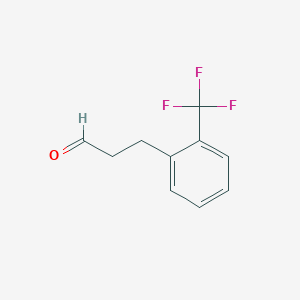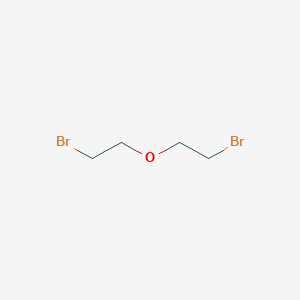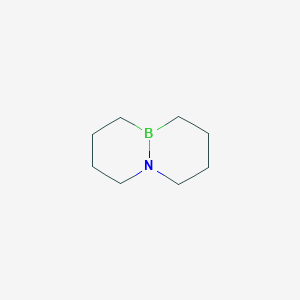
9-Aza-10-boradecalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aza-10-boradecalin is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound is a boron-containing analog of tryptamine, which has been shown to have various biological and pharmacological activities.
Mechanism Of Action
The mechanism of action of 9-Aza-10-boradecalin is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. Studies have shown that this compound can activate the p38 MAPK pathway, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation. Additionally, 9-Aza-10-boradecalin has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 9-Aza-10-boradecalin has various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 9-Aza-10-boradecalin has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Furthermore, this compound has been shown to have antiviral activity against certain viruses, such as the influenza virus.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9-Aza-10-boradecalin in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Additionally, this compound has been shown to have various biological and pharmacological activities, making it a useful tool for studying the mechanisms of certain diseases. However, one of the limitations of using 9-Aza-10-boradecalin in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 9-Aza-10-boradecalin in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 9-Aza-10-boradecalin and its potential use in the treatment of cancer, viral infections, and other inflammatory diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Synthesis Methods
The synthesis of 9-Aza-10-boradecalin involves a multistep process that starts with the preparation of 2,3-dihydro-1H-indole-5-carboxylic acid. This intermediate is then converted to the corresponding amide, which is further reduced to the corresponding amine. The boron-containing moiety is then introduced using a boronate ester, followed by cyclization to form the final product.
Scientific Research Applications
9-Aza-10-boradecalin has been shown to have various biological and pharmacological activities, making it a potential candidate for scientific research. One of the main applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that 9-Aza-10-boradecalin has anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of cancer, viral infections, and other inflammatory diseases.
properties
CAS RN |
18903-54-3 |
|---|---|
Product Name |
9-Aza-10-boradecalin |
Molecular Formula |
C8H16BN |
Molecular Weight |
137.03 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydroazaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H16BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H2 |
InChI Key |
VBTBGTSTOFJXPD-UHFFFAOYSA-N |
SMILES |
B12CCCCN1CCCC2 |
Canonical SMILES |
B12CCCCN1CCCC2 |
Other CAS RN |
18903-54-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



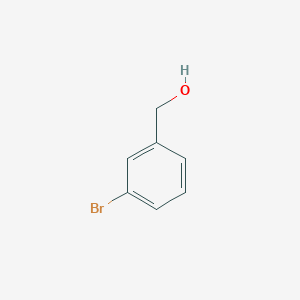
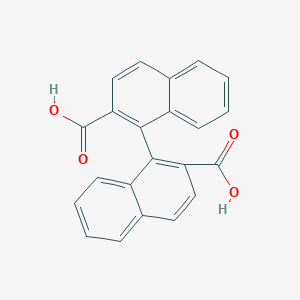
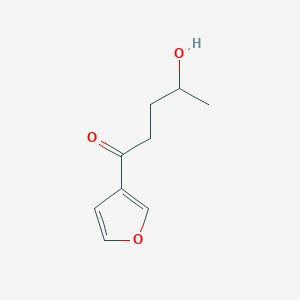
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
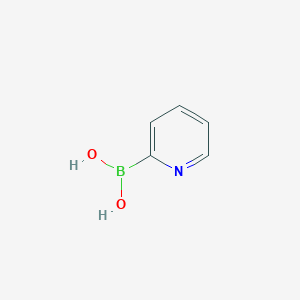
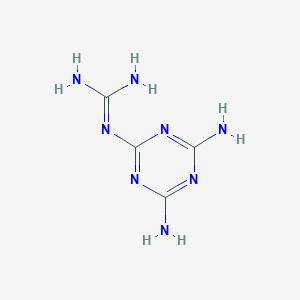
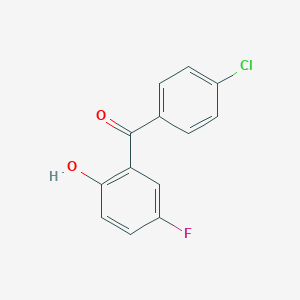
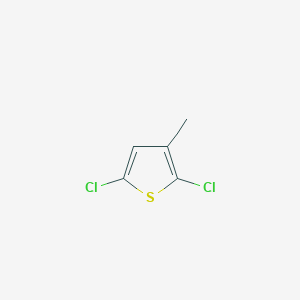
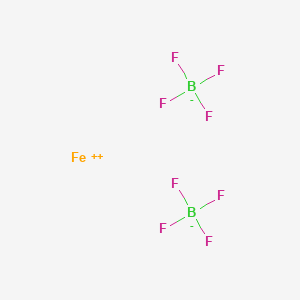
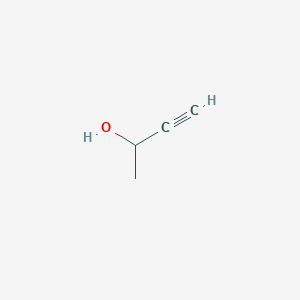
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
